N-Hydroxyheptanamide

概要

説明

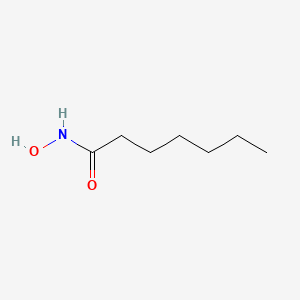

N-Hydroxyheptanamide is an organic compound with the molecular formula C7H15NO2. It is a hydroxamic acid derivative, which is known for its potential applications in various fields, including medicinal chemistry and biochemistry. Hydroxamic acids are characterized by the presence of a hydroxylamine functional group attached to a carbonyl group, which imparts unique chemical properties to these compounds.

作用機序

Target of Action

N-Hydroxyheptanamide, also known as Heptanamide, N-hydroxy-, primarily targets Histone Deacetylase 6 (HDAC6) . HDAC6 is an enzyme that plays a crucial role in cancer treatment . It is unique among the 18 subtypes of mammalian HDACs as it mainly exists in the cytoplasm and directly acts on a host of cytosolic proteins and substrates .

Mode of Action

This compound interacts with HDAC6 by inhibiting its activity. The most potent compound, 7-((4, 6-diphenylpyrimidin-2-yl)amino)-N-hydroxyheptanamide, inhibited HDAC6 with an IC50 of 3.8 nM and showed 26-fold selectivity over HDAC1 . This interaction results in changes in the acetylation status of histones and non-histone proteins, thereby affecting gene expression .

Biochemical Pathways

The inhibition of HDAC6 by this compound affects various biochemical pathways. HDAC6 is known to act on cytosolic proteins and substrates such as α- and β-tubulin, heat shock protein, assembled microtubules, and cortactin . By inhibiting HDAC6, this compound can potentially disrupt these pathways and their downstream effects.

Pharmacokinetics

The potency of the compound against hdac6 and its selectivity over hdac1 suggest that it may have favorable bioavailability .

Result of Action

The inhibition of HDAC6 by this compound results in promising antiproliferative activities against different tumor cell lines . This suggests that the compound could potentially be used in cancer treatment.

生化学分析

Biochemical Properties

N-Hydroxyheptanamide has been identified as a potent inhibitor of histone deacetylase enzymes. It interacts with the active site of these enzymes, binding to the zinc ion present in the catalytic domain. This interaction prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones and a more relaxed chromatin structure. This relaxed structure allows for increased transcriptional activity of certain genes, which can lead to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In cancer cells, it induces cell cycle arrest and apoptosis. This compound influences cell signaling pathways by increasing the acetylation of histone proteins, which in turn affects the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound has been observed to alter cellular metabolism by modulating the expression of genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of histone deacetylase enzymes. This binding inhibits the enzyme’s activity, leading to an increase in the levels of acetylated histones. The increased acetylation of histones results in a more open chromatin structure, which facilitates the transcription of genes that are normally repressed. This can lead to the reactivation of tumor suppressor genes and the inhibition of cancer cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained increases in histone acetylation and prolonged inhibition of cancer cell growth. The compound’s effectiveness may diminish over time as cells develop resistance mechanisms .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits histone deacetylase activity and induces apoptosis in cancer cells without causing significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to histone acetylation. It interacts with histone deacetylase enzymes, inhibiting their activity and leading to increased levels of acetylated histones. This can affect metabolic flux and the levels of various metabolites involved in cellular processes. Additionally, this compound may interact with other enzymes and cofactors involved in histone modification and gene expression .

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and accumulate in the nucleus, where it exerts its inhibitory effects on histone deacetylase enzymes. The compound may also interact with transporters and binding proteins that facilitate its uptake and distribution within cells and tissues .

Subcellular Localization

This compound is primarily localized in the nucleus, where it interacts with histone deacetylase enzymes. Its activity and function are influenced by its subcellular localization, as the compound needs to be in close proximity to its target enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific compartments or organelles within the cell .

準備方法

Synthetic Routes and Reaction Conditions: N-Hydroxyheptanamide can be synthesized through several methods. One common approach involves the reaction of heptanoic acid with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. The reaction proceeds as follows:

C6H13COOH+NH2OH⋅HCl→C6H13CONHOH+H2O+NaCl

The reaction typically requires heating under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

化学反応の分析

Types of Reactions: N-Hydroxyheptanamide undergoes various chemical reactions, including:

Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.

Reduction: The carbonyl group can be reduced to form amines.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products:

Oxidation: Formation of nitrosoheptanamide.

Reduction: Formation of heptanamide.

Substitution: Formation of substituted hydroxamic acids.

科学的研究の応用

N-Hydroxyheptanamide has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: It serves as an inhibitor of metalloproteases and histone deacetylases, making it valuable in studying enzyme functions.

Medicine: Due to its inhibitory properties, it is explored as a potential therapeutic agent for cancer and other diseases.

Industry: It is used in the development of novel materials and as a stabilizer in various chemical processes.

類似化合物との比較

N-Hydroxyheptanamide can be compared with other hydroxamic acids, such as:

Suberoylanilide hydroxamic acid (SAHA): Known for its potent histone deacetylase inhibitory activity.

Trichostatin A (TSA): Another well-known histone deacetylase inhibitor with a similar mechanism of action.

N-Hydroxybenzamide: A simpler hydroxamic acid with applications in coordination chemistry.

Uniqueness: this compound stands out due to its specific chain length and functional group arrangement, which can influence its binding affinity and selectivity towards different enzymes. This makes it a valuable compound for targeted therapeutic applications and biochemical studies.

生物活性

N-Hydroxyheptanamide is a compound of growing interest in the field of medicinal chemistry, particularly for its potential as a histone deacetylase (HDAC) inhibitor and its cytotoxic effects against various cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

This compound functions primarily as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to a closed chromatin structure and repression of gene expression. By inhibiting HDACs, this compound promotes histone acetylation, resulting in a more open chromatin structure that enhances gene transcription associated with cell cycle arrest and apoptosis in cancer cells.

Research Findings

Recent studies have highlighted the potency of this compound derivatives in inhibiting HDAC activity and their cytotoxic effects on cancer cells. Notably, compounds 14i and 14j, derivatives of this compound, demonstrated significant inhibitory effects on HDAC enzymes with IC50 values ranging from 7.07 to 9.24 µM. These compounds were found to be 21-71 times more potent than suberoylanilide hydroxamic acid (SAHA), a well-known HDAC inhibitor .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound derivatives were evaluated against several human cancer cell lines, including:

- HepG-2 (liver cancer)

- MCF-7 (breast cancer)

- SKLu-1 (lung cancer)

Results indicated that these derivatives exhibited greater cytotoxicity towards MCF-7 cells compared to HepG-2 and SKLu-1 cells, suggesting a potential selectivity for breast cancer cells .

Case Studies

A notable clinical study involving CUDC-101, which incorporates this compound as part of its structure, evaluated its safety and efficacy in patients with head and neck squamous cell carcinoma (HNSCC). The study established a maximum tolerated dose (MTD) of 275 mg/m² and demonstrated pharmacodynamic effects indicative of HDAC inhibition in tumor biopsies . Although some patients experienced adverse events, the overall results suggested a feasible combination therapy with cisplatin and radiation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies provide insights into how modifications to the this compound structure influence its biological activity. For instance:

| Compound | IC50 (µM) | Target Enzyme | Remarks |

|---|---|---|---|

| 14i | 7.07 | HDAC | Most potent derivative |

| 14j | 9.24 | HDAC | Significant cytotoxicity |

| SAHA | 150 | HDAC | Standard comparator |

These findings underscore the importance of specific structural features in enhancing the potency of this compound derivatives against HDACs .

特性

IUPAC Name |

N-hydroxyheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-5-6-7(9)8-10/h10H,2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMPWDWLVIWORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184489 | |

| Record name | Heptanamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30406-18-9 | |

| Record name | N-Hydroxyheptanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30406-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanamide, N-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030406189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Hydroxyheptanamide, specifically when part of a larger molecule, interact with its target, and what are the downstream effects?

A1: this compound often serves as a zinc-binding group (ZBG) in molecules designed to inhibit histone deacetylases (HDACs) [, , , , ]. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, compounds containing the this compound moiety can induce hyperacetylation of histones, leading to changes in gene expression and ultimately affecting cell proliferation, differentiation, and apoptosis [, , ].

Q2: Have any this compound-containing compounds shown promising in vitro and in vivo efficacy? What do these findings suggest about their potential as anticancer agents?

A3: Yes, several this compound derivatives have demonstrated promising anticancer activity. For example, CUDC-101 (7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide) exhibits potent inhibitory activity against HDACs, EGFR, and HER2, leading to significant antiproliferative effects in various cancer cell lines and tumor regression in xenograft models []. Another compound, CKD5, a 7-ureido-N-hydroxyheptanamide derivative, showed improved cytotoxic effects, induced apoptosis, and prolonged survival in glioblastoma models compared to traditional HDAC inhibitors []. These findings highlight the potential of this compound-based compounds as anticancer therapeutics, particularly for targeting cancers with dysregulated HDAC activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。